6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE
Overview
Description
6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
For instance, some benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target.
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the diverse biological activities of benzimidazole derivatives, the effects could range from antimicrobial to anticancer effects, among others .
Biochemical Analysis
Biochemical Properties
Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as casein kinases, which are involved in various cellular processes . Additionally, benzimidazole derivatives, including benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can bind to biopolymers, influencing their function and stability . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, leading to alterations in cell signaling cascades . Furthermore, benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can impact gene expression by interacting with transcription factors and other regulatory proteins . These effects contribute to its potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, involves several key interactions at the molecular level. This compound can bind to specific enzymes and proteins, inhibiting or activating their function. For example, benzimidazole derivatives have been shown to inhibit casein kinases, which play a role in cell cycle regulation and other cellular processes . Additionally, benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can result in alterations in cellular processes, such as gene expression and metabolism .
Dosage Effects in Animal Models
The effects of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting enzyme activity and modulating cell signaling pathways . At higher doses, benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, benzimidazole derivatives have been shown to inhibit certain enzymes involved in metabolic processes, leading to changes in the levels of specific metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . For instance, benzimidazole derivatives have been shown to bind to specific proteins, facilitating their transport across cellular membranes . These interactions are essential for the compound’s therapeutic potential and its ability to reach target tissues.
Subcellular Localization
Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and RNA, affecting gene expression and protein synthesis . These subcellular interactions are crucial for the compound’s biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with appropriate reagents. One common method is the reaction of o-phenylenediamine with 6-chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-amine derivatives .
Scientific Research Applications
6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-(Trifluoromethyl)benzimidazole: Similar structure with a trifluoromethyl group at the 2-position.
6-Chloro-5-fluorobenzimidazole: Similar structure with chloro and fluoro groups at the 6 and 5 positions, respectively.
Uniqueness
6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which enhance its chemical stability, reactivity, and biological activity. This combination of substituents makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLCGSNWJZYZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237658 | |
Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-96-0 | |
Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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